Product packaging for Meglitinide(Cat. No.:CAS No. 54870-28-9)

Meglitinide

Katalognummer: B1211023
CAS-Nummer: 54870-28-9
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: SWLAMJPTOQZTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNO4 B1211023 Meglitinide CAS No. 54870-28-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

54870-28-9

Molekularformel

C17H16ClNO4

Molekulargewicht

333.8 g/mol

IUPAC-Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid

InChI

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI-Schlüssel

SWLAMJPTOQZTAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Andere CAS-Nummern

54870-28-9

Synonyme

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid
HB 699
meglitinide

Herkunft des Produkts

United States

Beschreibung

Historical Perspective on Chemical Development and Mechanistic Discovery

The development of meglitinides emerged from research into the mechanisms of insulin (B600854) secretion and the structure-activity relationships of existing antidiabetic drugs. The foundational understanding of how sulfonylureas interact with ATP-sensitive potassium (KATP) channels on pancreatic beta cells paved the way for exploring novel compounds that could modulate this pathway researchgate.netwikipedia.orgnih.gov. Research in the late 1970s and early 1980s, particularly work on benzoic acid derivatives, identified compounds that could stimulate insulin secretion through a mechanism similar to sulfonylureas but with potentially different binding characteristics on the sulfonylurea receptor (SUR1) bjd-abcd.com.

Repaglinide, the first meglitinide analogue, was invented in the late 1980s by scientists at Dr Karl Thomae GmbH and later licensed to Novo Nordisk, receiving FDA approval in 1997 wikipedia.orginsulin100.eunih.gov. Nateglinide (B44641) followed, developed by Ajinomoto, and mitiglinide (B115668) was developed in Japan bjd-abcd.cominsulin100.eunih.govresearchgate.net. These developments marked a shift towards agents with a faster onset and shorter duration of action, designed to more closely mimic the physiological insulin response to meals researchgate.netresearchgate.nettaylorandfrancis.comtermedia.pl.

Structural Archetype and Defining Chemical Features of this compound Analogues

Meglitinides share a common functional characteristic: they are insulin secretagogues that act by binding to and closing ATP-dependent potassium (KATP) channels on pancreatic beta cells researchgate.netresearchgate.netncats.iowikipedia.orgontosight.ai. While structurally distinct from sulfonylureas, they interact with the sulfonylurea receptor (SUR1) subunit of these channels researchgate.netnih.govbjd-abcd.com. This interaction leads to the depolarization of the beta cell membrane, opening voltage-gated calcium channels, and subsequently triggering insulin granule exocytosis ncats.iowikipedia.orgwikipedia.orgontosight.ai.

The core structure of meglitinides often involves a benzoic acid moiety or related acidic group, which is crucial for binding to the SUR1 receptor nih.govbjd-abcd.comnih.gov. For instance, the chemical structure of the prototype this compound is described as benzoic acid, 4-(2-((5-chloro-2-methoxybenzoyl)amino)ethyl)- ontosight.ai. Repaglinide is a carbamoyl (B1232498) methyl benzoic acid derivative, while nateglinide is derived from the amino acid d-phenylalanine (B559541) nih.govjournalofcomprehensivehealth.co.in. Mitiglinide is a succinic acid derivative nih.gov. These structural variations contribute to their specific pharmacokinetic and pharmacodynamic profiles, including differences in binding affinity and dissociation rates from the SUR1 receptor compared to sulfonylureas researchgate.netwikipedia.orgnih.gov.

Table 1: Key this compound Analogues and Their Structural Origins

This compound Analogue Structural Origin / Chemical Class Key Structural Features / Notes
This compound (Prototype) Benzoic acid derivative Benzoic acid, 4-(2-((5-chloro-2-methoxybenzoyl)amino)ethyl)- ontosight.ai
Repaglinide Carbamoyl methyl benzoic acid derivative Benzoic acid derivative of this compound wikipedia.orgnih.govtaylorandfrancis.comjournalofcomprehensivehealth.co.in
Nateglinide D-phenylalanine derivative Derived from the amino acid d-phenylalanine nih.govresearchgate.netjournalofcomprehensivehealth.co.in
Mitiglinide Succinic acid derivative / Phenylpropionic acid derivative Succinic acid derivative nih.gov; 3-phenylpropionic acid derivative taylorandfrancis.com

The research findings highlight that the anionic group (e.g., carboxyl or sulfonylurea group) is important for the interaction with the SUR1 receptor, and modifications to this group significantly impact binding affinities and channel inhibitory potency nih.gov.

Compound List:

  • This compound
  • Repaglinide
  • Nateglinide
  • Mitiglinide
  • Sulfonylureas (as a comparative class)
  • Metformin (as a comparative class)
  • Glibenclamide (as a comparative example of a sulfonylurea)
  • Glimepiride (as a comparative example of a sulfonylurea)
  • Glipizide (as a comparative example of a sulfonylurea)
  • Pioglitazone (as a comparative example of a TZD)
  • Rosiglitazone (as a comparative example of a TZD)
  • Acarbose (as a comparative example of an AGIs)
  • Miglitol (as a comparative example of an AGIs)
  • Sitagliptin (as a comparative example of a DPP-4 inhibitor)
  • Canagliflozin (as a comparative example of an SGLT2 inhibitor)
  • Dapagliflozin (as a comparative example of an SGLT2 inhibitor)
  • Empagliflozin (as a comparative example of an SGLT2 inhibitor)
  • GLP-1 receptor agonists (as a comparative class)
  • DPP-4 inhibitors (as a comparative class)
  • SGLT-2 inhibitors (as a comparative class)
  • Q & A

    Basic: What are the primary mechanisms of action of meglitinides in pancreatic beta cells, and how do they differ from sulfonylureas?

    Methodological Answer:
    Meglitinides bind to SUR1 subunits of ATP-sensitive potassium (KATP) channels, promoting insulin secretion via membrane depolarization and calcium influx . Unlike sulfonylureas, meglitinides exhibit rapid binding kinetics and shorter duration, making them postprandial glucose regulators. To investigate this mechanism:

    • Use patch-clamp electrophysiology to compare KATP channel closure kinetics between meglitinides and sulfonylureas in isolated beta cells.
    • Apply calcium imaging to quantify intracellular Ca<sup>2+</sup> flux dynamics post-drug administration .
    • Validate findings with knockout models of SUR1 to confirm receptor specificity.

    Basic: What pharmacokinetic properties of meglitinides necessitate frequent dosing, and how can these be optimized in preclinical models?

    Methodological Answer:
    Meglitinides (e.g., repaglinide) have short half-lives (1–1.5 hours) due to rapid hepatic metabolism via CYP3A4. To study dosing optimization:

    • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, measuring plasma drug levels (HPLC/MS) and glucose-lowering effects over time .
    • Compare CYP3A4 inhibitor co-administration (e.g., ketoconazole) to assess metabolic stability .
    • Use continuous glucose monitoring (CGM) in diabetic models to correlate dosing intervals with glycemic control .

    Advanced: How can researchers resolve contradictions in clinical data regarding meglitinide efficacy in patients with renal impairment?

    Methodological Answer:
    Conflicting results arise from variability in renal function thresholds and drug metabolites. To address this:

    • Stratify clinical cohorts by eGFR levels (e.g., <30, 30–60 mL/min/1.73m²) and measure active metabolite accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
    • Design prospective observational studies with matched controls to isolate renal impact from comorbidities.
    • Apply Bayesian meta-analysis to harmonize disparate datasets, adjusting for covariates like age and concomitant medications .

    Advanced: What experimental designs are optimal for evaluating this compound-induced beta-cell apoptosis in long-term therapy?

    Methodological Answer:
    To assess apoptotic risk:

    • Use human beta-cell lines (e.g., INS-1) or primary islet cultures treated with meglitinides at therapeutic doses (0.1–10 µM) for 72+ hours.
    • Quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
    • Compare with sulfonylureas (e.g., glibenclamide) and include ROS scavengers (e.g., N-acetylcysteine) to test oxidative stress involvement .
    • Validate in vivo using transgenic zebrafish models with fluorescent beta-cell markers to track apoptosis longitudinally .

    Advanced: How can researchers reconcile discrepancies in this compound efficacy across ethnic populations in pharmacogenomic studies?

    Methodological Answer:
    Genetic variants (e.g., CYP2C8*3, SLCO1B1 polymorphisms) influence drug metabolism and transport. To investigate:

    • Perform genome-wide association studies (GWAS) in multiethnic cohorts, linking single-nucleotide polymorphisms (SNPs) to HbA1c reduction.
    • Use hepatocyte organoids from diverse donors to model CYP3A4/CYP2C8 activity differences.
    • Apply Mendelian randomization to distinguish genetic vs. environmental factors in efficacy variability .

    Basic: What in vitro assays are most reliable for screening novel this compound analogs?

    Methodological Answer:

    • Glucose-stimulated insulin secretion (GSIS) assays in MIN6 cells or primary islets under varying glucose concentrations (3 mM vs. 20 mM).
    • Competitive binding assays using fluorescently labeled meglitinides to quantify SUR1 affinity .
    • High-throughput screening (HTS) with FRET-based KATP channel reporters to identify analogs with improved kinetics .

    Advanced: What statistical approaches mitigate bias in retrospective studies analyzing this compound-associated hypoglycemia risk?

    Methodological Answer:

    • Use propensity score matching to balance confounders (e.g., age, diabetes duration).
    • Apply time-varying covariate models to account for treatment adherence and dose adjustments.
    • Conduct sensitivity analyses excluding patients on concomitant insulin therapy to isolate this compound effects .

    Advanced: How can researchers model this compound interactions with concurrent therapies (e.g., statins) in silico?

    Methodological Answer:

    • Perform molecular docking simulations (AutoDock Vina) to predict binding interference at CYP3A4/CYP2C8 active sites.
    • Validate with physiologically based pharmacokinetic (PBPK) models (GastroPlus) simulating drug-drug interaction (DDI) scenarios .
    • Test predictions in primary hepatocyte co-cultures using LC-MS/MS to quantify statin and this compound metabolite levels .

    Tables for Key Comparisons

    Parameter Meglitinides Sulfonylureas
    Binding SiteSUR1 (KATP)SUR1 (KATP)
    KineticsRapid onset, short durationSlow onset, prolonged effect
    Metabolic PathwayCYP3A4/CYP2C8CYP2C9
    Hypoglycemia RiskModerate (postprandial)High (fasting)
    Primary Use Postprandial controlBasal hyperglycemia
    Table 1. Comparative pharmacology of meglitinides vs. sulfonylureas

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Meglitinide
    Reactant of Route 2
    Reactant of Route 2
    Meglitinide

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.